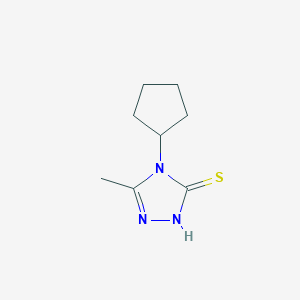

4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-cyclopentyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFRRBFPSXAVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589540 | |

| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669755-14-0 | |

| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a thiol group offers a versatile handle for further chemical modification. This document outlines the theoretical and practical aspects of the synthesis, commencing with the preparation of key starting materials, proceeding through the formation of a crucial thiosemicarbazide intermediate, and culminating in the cyclization to the target triazole. The guide is intended to provide researchers and drug development professionals with the necessary details to successfully synthesize and characterize this promising molecule.

Introduction: The Significance of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 3-position of the triazole ring not only often enhances these biological activities but also provides a nucleophilic center for the synthesis of more complex derivatives.[1] The substituents at the N-4 and C-5 positions play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The cyclopentyl group at the N-4 position can enhance lipophilicity, potentially improving membrane permeability, while the methyl group at the C-5 position can influence the molecule's interaction with biological targets.

This guide will detail a well-established and reliable two-step synthetic approach to this compound, which involves the initial formation of an N-acylthiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.

Overall Synthetic Strategy

The synthesis of this compound is predicated on a logical and efficient two-step sequence. The first step involves the nucleophilic addition of the terminal nitrogen of acetic acid hydrazide to the electrophilic carbon of cyclopentyl isothiocyanate, yielding the intermediate, 1-acetyl-4-cyclopentylthiosemicarbazide. The subsequent and final step is a base-catalyzed intramolecular dehydrative cyclization of this intermediate to afford the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[2][3]

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Materials

The successful synthesis of the target molecule relies on the availability of high-purity starting materials. While acetic acid hydrazide is commercially available, its synthesis from readily available precursors is straightforward. Cyclopentyl isothiocyanate is less common and is typically prepared from cyclopentylamine.

Synthesis of Acetic Acid Hydrazide

Acetic acid hydrazide is prepared by the direct reaction of acetic acid with hydrazine hydrate.[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid (1.0 eq).

-

Slowly add hydrazine hydrate (1.0 - 1.2 eq) to the acetic acid with continuous stirring. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

The product can be isolated by distillation under reduced pressure to remove excess water and unreacted starting materials.

Synthesis of Cyclopentyl Isothiocyanate

Cyclopentyl isothiocyanate can be synthesized from cyclopentylamine and carbon disulfide. A general and effective method involves the in-situ formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[5]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent such as dichloromethane or toluene.

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Slowly add carbon disulfide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

To the resulting dithiocarbamate salt solution, add a desulfurizing agent. A common and effective reagent is tosyl chloride (1.1 eq).[5] Add the tosyl chloride portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude cyclopentyl isothiocyanate can be purified by vacuum distillation.

Safety Note: Cyclopentyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a lachrymator.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Core Synthesis of this compound

Step 1: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide (Intermediate)

This step involves the nucleophilic addition of acetic acid hydrazide to cyclopentyl isothiocyanate.[6]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic acid hydrazide (1.0 eq) in a suitable solvent such as absolute ethanol.

-

To this solution, add cyclopentyl isothiocyanate (1.0 eq) in one portion.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound (Final Product)

The final step is the base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate.[3]

Experimental Protocol:

-

In a round-bottom flask, suspend 1-acetyl-4-cyclopentylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Heat the mixture under reflux for 4-6 hours. During this time, the cyclization occurs with the elimination of a water molecule.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6. This will precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Reaction Mechanism

The formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol proceeds through a well-defined mechanism.

Caption: Proposed reaction mechanism for the synthesis.

In the first step, the terminal nitrogen of the acetic acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of cyclopentyl isothiocyanate. This is followed by proton transfer to yield the 1-acetyl-4-cyclopentylthiosemicarbazide intermediate.

The second step, the base-catalyzed cyclization, is initiated by the deprotonation of one of the amide nitrogens by the base. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. The tetrahedral intermediate formed then eliminates a molecule of water to form the triazole ring. The final product can exist in tautomeric thiol and thione forms.

Characterization and Data

| Parameter | Value |

| Molecular Formula | C₈H₁₃N₃S |

| Molecular Weight | 183.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-14.0 (s, 1H, SH/NH - thione tautomer)

-

δ 4.5-4.8 (m, 1H, CH-cyclopentyl)

-

δ 2.2-2.4 (s, 3H, CH₃)

-

δ 1.5-2.0 (m, 8H, CH₂-cyclopentyl)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165 (C=S - thione tautomer)

-

δ ~150 (C5 of triazole)

-

δ ~55 (CH-cyclopentyl)

-

δ ~30 (CH₂-cyclopentyl)

-

δ ~25 (CH₂-cyclopentyl)

-

δ ~12 (CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3100-3000 (N-H stretching)

-

2950-2850 (C-H stretching, aliphatic)

-

~2550 (S-H stretching, weak, indicative of thiol tautomer)

-

~1600 (C=N stretching)

-

~1300 (C=S stretching)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ at m/z 184.08

-

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for this compound. By following the outlined procedures for the synthesis of the necessary starting materials and the subsequent two-step reaction sequence, researchers can reliably obtain this valuable heterocyclic compound. The provided mechanistic insights and predicted characterization data will further aid in the successful execution and verification of the synthesis. The versatility of the thiol group in the final product opens up numerous possibilities for the development of novel derivatives with potentially enhanced biological activities, making this a significant starting point for further research in medicinal and materials chemistry.

References

-

DCC is produced by the decarboxylation of cyclohexylisocyanate using phosphine oxides as a catalyst. N,N'-Dicyclohexylcarbodiimide - Wikipedia. Available at: [Link]

- The invention discloses a process for preparing N,N'-dicyclohexyl carbodiimide by a regeneration method. CN101928237A - Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method - Google Patents.

-

N,N'-Dicyclohexylcarbodiimide (DCC) known as powerful dehydrating reagent in amide or ester synthesis is converted into N,N'-dicyclohexylurea (DCU) during the reaction. Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Available at: [Link]

-

DCC is one of a variety of reagents which, in combination with DMSO under the mild conditions, effect the oxidation of alcohols to carbonyl compounds. Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). National Toxicology Program. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Synthesis was performed in a “one-pot”, two-step procedure, in the presence of organic base (Et3N, DBU or NMM), and carbon disulfide via dithiocarbamates. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

The most useful method of preparation has been the reaction of methylamine with carbon disulfide to form methyldithiocarbamic acid which is decomposed by steam distillation of the lead salt. Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Ring closure of arylthiosemicarbazides in an alkaline medium is a well known method for the synthesis of 1,2,4-triazoles. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

In this study appropriate hydrazide compounds, furan-2-carboxylic acid hydrazide (1) and phenylacetic acid hydrazide (2) were converted into 1,4‑substituted thiosemicarbazides. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. Available at: [Link]

-

Cyclizing 275 in an alkaline media generates 4-ethyl-5-(p-tolyloxymethyl)-4H-1, 2, 4-triazole-3-thiol. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]

-

The crude triazole was then suspended in 2.0 mL NH4OH (25%) and stirred vigorously for 1 hour to remove any metals coordinated to the product. 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

-

In this work, various compounds including ring 1,3,4-oxadiazole, 1,3,4- thiadiazole, 1,2,4-triazol were synthesized by cyclization of correspond- ing 1,4-disubstituted thiosemicarbazides. Organic CHEMISTRY - TSI Journals. Available at: [Link]

-

A new synthesis of aryl isothiocyanates in which the aryl nitrogen moiety ultimately comes from an arylhydrazine is described. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Available at: [Link]

-

Then the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]

-

Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids, were synthesized. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]

-

This study details the production, characterization, and assessment of Ni (II), Co (II), Cd (II), Cr (II), and Zn (II) complexes with 4-amino- 5-(phenyl)-4H-1,2,4-triazole-3-thiol. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

-

In peptide synthesis, hydrazides are important intermediates for the azide coupling method. Acylation of Hydrazides with Acetic Acid and Formic Acid. Available at: [Link]

-

Isothiocyanates can be prepared by various procedures, the choice of which would depend on the target molecule. synthesis of isothiocyanates. Available at: [Link]

-

In this work, we developed a method for the synthesis. of diphenylphosphinylformic acid hydrazide 4 and. studied its reaction with isocyanates in order to obtain. the corresponding thiosemicarbazides with subsequent. cyclization into triazolethiones. (PDF) Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. Available at: [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

- The present invention provides a kind of preparation method of acethydrazide. CN108047084A - A kind of preparation method of acethydrazide - Google Patents.

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]

- 10. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1][2] Within this class of heterocycles, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols represent a particularly valuable subclass. The presence of a thiol group at the 3-position and variable substituents at the 4- and 5-positions allows for extensive structural modifications, leading to a diverse array of pharmacological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3][4][5]

This technical guide focuses on a specific, yet sparsely documented, member of this family: 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol . Given the absence of extensive empirical data for this particular molecule in the current body of scientific literature, this document serves as a comprehensive, predictive guide for researchers, scientists, and drug development professionals. By leveraging established synthetic methodologies and extrapolating from the well-characterized physicochemical and spectroscopic properties of closely related 4,5-dialkyl-4H-1,2,4-triazole-3-thiols, we aim to provide a robust framework for the synthesis, characterization, and potential application of this novel compound.

The choice of a cyclopentyl group at the N4 position and a methyl group at the C5 position is deliberate. The cyclopentyl moiety introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The methyl group, while seemingly simple, can play a crucial role in receptor binding and metabolic stability. Understanding the interplay of these substituents is key to unlocking the potential of this molecule.

Synthetic Strategy: A Reliable Pathway to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through the cyclization of a thiosemicarbazide intermediate. This method is favored for its reliability and the ready availability of starting materials.

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, self-validating methodology for the synthesis of this compound.

Step 1: Synthesis of 1-Acetyl-4-cyclopentyl-thiosemicarbazide

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve acetyl hydrazide (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add cyclopentyl isothiocyanate (0.1 mol) dropwise at room temperature. The causality behind this dropwise addition is to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

-

Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product can be recrystallized from ethanol to yield pure 1-acetyl-4-cyclopentyl-thiosemicarbazide.

Step 2: Synthesis of this compound

-

Cyclization: In a 250 mL round-bottom flask, suspend the 1-acetyl-4-cyclopentyl-thiosemicarbazide (0.05 mol) in 100 mL of a 2M aqueous sodium hydroxide solution. The use of a strong base is crucial for the intramolecular cyclization to occur.

-

Heating: Reflux the mixture for 6-8 hours. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. This step protonates the thiolate and precipitates the desired product.

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Physicochemical Properties: A Predictive Overview

The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are derived from computational models and by analogy to structurally similar compounds.

| Property | Predicted/Inferred Value | Method of Determination/Rationale |

| Molecular Formula | C₈H₁₃N₃S | Elemental Composition |

| Molecular Weight | 183.28 g/mol | Calculation from Molecular Formula |

| Melting Point | 150 - 165 °C | Predicted using online tools and analogy to similar dialkyl-substituted triazole thiols. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Predicted using online logP calculators, indicating moderate lipophilicity. |

| pKa | Thiol (SH): 7.5 - 8.5; Triazole (N-H): 10.0 - 11.0 | Predicted using pKa prediction software; the thiol proton is expected to be more acidic. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water; insoluble in non-polar solvents (e.g., hexane). | Based on the polarity of the molecule and the presence of hydrogen bond donors and acceptors. |

| Appearance | White to off-white crystalline solid | Typical appearance for this class of compounds. |

Spectroscopic Characterization: Elucidating the Molecular Structure

Accurate structural elucidation is paramount in chemical research. The following sections detail the expected spectroscopic data for this compound, based on the analysis of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Cyclopentyl (CH) | 4.5 - 5.0 | Multiplet | The proton on the carbon attached to the triazole nitrogen is deshielded. |

| Cyclopentyl (CH₂) | 1.5 - 2.2 | Multiplets | Protons of the cyclopentyl ring. |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet | Methyl group attached to the triazole ring. |

| Thiol (SH) | 13.0 - 14.0 | Broad Singlet | The thiol proton is acidic and its signal is often broad. This is characteristic of the thione tautomer in solution. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S (Thione) | 165 - 175 | Characteristic chemical shift for a thione carbon in a heterocyclic system. |

| Triazole C5 | 145 - 155 | Carbon atom of the triazole ring attached to the methyl group. |

| Cyclopentyl (CH) | 50 - 60 | Carbon atom of the cyclopentyl ring attached to the nitrogen. |

| Cyclopentyl (CH₂) | 25 - 35 | Carbon atoms of the cyclopentyl ring. |

| Methyl (CH₃) | 10 - 15 | Carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3100 - 3300 (broad) | Associated with the N-H bond in the triazole ring of the thione tautomer. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the cyclopentyl and methyl groups. |

| C=N Stretch | 1600 - 1650 | Characteristic stretching vibration of the C=N bond within the triazole ring. |

| C=S Stretch (Thione) | 1250 - 1350 | Indicative of the thione tautomer. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 183.0881 (for C₈H₁₃N₃S)

-

Key Fragmentation Pathways:

-

Loss of the cyclopentyl group.

-

Cleavage of the triazole ring.

-

Loss of the thiol group.

-

Thione-Thiol Tautomerism: A Key Consideration

It is critical for researchers to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione and thiol forms.

Caption: Thione-thiol tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. (Note: Image generation is not supported, this is a template for illustration).

In the solid state and in solution, the thione form is generally predominant, which is reflected in the spectroscopic data, particularly the broad ¹H NMR signal for the N-H proton and the C=S stretch in the IR spectrum. However, the thiol form is reactive and plays a crucial role in the chemical transformations of these compounds.

Potential Applications in Drug Discovery and Beyond

The structural features of this compound suggest several promising avenues for investigation in drug discovery and materials science.

-

Antimicrobial Agents: The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore in antifungal and antibacterial agents. The lipophilic cyclopentyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial activity.

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.[2][4]

-

Corrosion Inhibitors: The sulfur and nitrogen atoms in the triazole ring can effectively coordinate with metal surfaces, making this class of compounds potential candidates for the development of corrosion inhibitors.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties and synthetic methodologies for this compound. By leveraging the extensive knowledge base of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, we have constructed a scientifically grounded framework to facilitate further research into this promising molecule. The detailed protocols and predicted data herein are intended to serve as a valuable starting point for chemists and pharmacologists, enabling them to synthesize, characterize, and explore the full potential of this novel compound in their respective fields. The self-validating nature of the described protocols, coupled with the in-depth explanation of the underlying chemical principles, is designed to empower researchers to confidently embark on the exploration of this and other related triazole derivatives.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoğlu, Ş. A., & Demirbaş, N. (2007). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Molecules, 12(10), 2284-2297. [Link]

-

Lv, K., Liu, B., Wang, B., Li, Y., Sun, J., & Ma, H. (2010). Synthesis and biological activity of new 1, 2, 4-triazole derivatives. Chinese Chemical Letters, 21(6), 659-662. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis and reactions of some new 4, 5-disubstituted-1, 2, 4-triazole-3-thiones. Journal of the Brazilian Chemical Society, 22, 1419-1426. [Link]

-

Tozkoparan, B., Küpeli, E., Yeşilada, E., & Ertan, M. (2007). Preparation of 5-aryl-3-alkylthio-1, 2, 4-triazoles and their anti-inflammatory and antinociceptive activity. Bioorganic & medicinal chemistry, 15(4), 1808-1814. [Link]

-

Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767. [Link]

-

Molinspiration Cheminformatics. (n.d.). logP Calculation. Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (n.d.). pKa Prediction. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both efficacy and safety. The 1,2,4-triazole scaffold, with its diverse biological activities, represents a fertile ground for the discovery of new therapeutic agents.[1][2] The subject of this guide, 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, is a exemplar of this class of compounds, where subtle structural nuances can profoundly impact pharmacological profiles. This document provides a comprehensive, technically-grounded walkthrough of the methodologies and analytical reasoning employed to unequivocally elucidate its molecular architecture. We will delve into the "why" behind the "how," offering insights honed from extensive experience in chemical analysis to guide researchers, scientists, and drug development professionals in their own structural verification endeavors.

Conceptual Framework for Structure Elucidation

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and refutation. Our approach is multi-pronged, leveraging a suite of spectroscopic techniques to build a cohesive and self-validating structural model. The workflow is designed to provide orthogonal data points, ensuring that the final proposed structure is supported by a robust and unassailable body of evidence.

Caption: Workflow for the structure elucidation of this compound.

Synthesis and Isolation: The Genesis of the Analyte

A plausible and efficient synthesis is the logical starting point for obtaining the target compound. Drawing from established methodologies for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, a reliable synthetic route is proposed.[1][3][4][5]

Proposed Synthetic Pathway

The synthesis initiates with the reaction of acetyl hydrazide with cyclopentyl isothiocyanate to form the corresponding thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization yields the desired this compound.

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis

-

Thiosemicarbazide Formation: To a solution of acetyl hydrazide (1.0 eq) in ethanol, cyclopentyl isothiocyanate (1.0 eq) is added dropwise. The reaction mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude 1-acetyl-4-cyclopentylthiosemicarbazide.

-

Cyclization: The crude thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (2M, 1.2 eq) and refluxed for 6-8 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the purified product.

Spectroscopic Interrogation: Deciphering the Molecular Signature

With the purified compound in hand, a battery of spectroscopic techniques is employed to piece together its structure.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the foundational piece of the puzzle: the molecular weight of the compound. This allows for the determination of the molecular formula, a critical first step in structure elucidation.

-

Expected Data: For this compound (C₈H₁₃N₃S), the expected monoisotopic mass is 183.0830 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

-

Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₃N₃S |

| Monoisotopic Mass | 183.0830 |

| M+H⁺ | 184.0908 |

Infrared (IR) Spectroscopy: A Census of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

-

Expected Data: The IR spectrum will provide crucial evidence for the presence of the triazole ring and the thiol/thione group. The tautomerism between the thiol (-SH) and thione (C=S) forms is a key consideration for 1,2,4-triazole-3-thiols.[6][7] The thione form is often predominant in the solid state.[6]

-

Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, which is then analyzed using an FTIR spectrometer.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H stretch | 3100-3300 (broad) | Present in the thione tautomer. |

| C-H stretch (aliphatic) | 2850-2960 | Corresponds to the methyl and cyclopentyl groups. |

| S-H stretch | 2550-2600 (weak) | Indicative of the thiol tautomer, may be absent or weak.[4][8][9] |

| C=N stretch | 1600-1650 | Characteristic of the triazole ring.[4][9][10] |

| C=S stretch | 1200-1300 | Strong evidence for the thione tautomer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

-

Expected Data: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed in an NMR spectrometer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | singlet | 1H | N-H | Deshielded proton of the N-H group in the thione tautomer.[6][11] |

| ~4.5-4.8 | multiplet | 1H | N-CH (cyclopentyl) | The proton on the carbon attached to the nitrogen of the triazole ring. |

| ~2.3 | singlet | 3H | CH₃ | Protons of the methyl group attached to the triazole ring.[11] |

| ~1.5-2.0 | multiplet | 8H | CH₂ (cyclopentyl) | Protons of the cyclopentyl ring. |

-

Expected Data: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.

-

Protocol: The same sample prepared for ¹H NMR is used for ¹³C NMR analysis.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=S | Carbon of the thione group, a key indicator of the dominant tautomer.[6] |

| ~150 | C-CH₃ | Carbon of the triazole ring attached to the methyl group. |

| ~55 | N-CH (cyclopentyl) | Carbon of the cyclopentyl group attached to the nitrogen. |

| ~30 | CH₂ (cyclopentyl) | Carbons of the cyclopentyl ring. |

| ~25 | CH₂ (cyclopentyl) | Carbons of the cyclopentyl ring. |

| ~12 | CH₃ | Carbon of the methyl group. |

To unequivocally confirm the connectivity, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Caption: Role of 1D and 2D NMR in establishing the final molecular structure.

-

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would confirm the assignments of the methyl and cyclopentyl protons to their respective carbons.

-

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations include:

-

The N-H proton to the C=S carbon and the triazole ring carbons.

-

The methyl protons to the two adjacent triazole ring carbons.

-

The N-CH proton of the cyclopentyl group to the adjacent triazole ring carbons.

-

The Final Verdict: A Cohesive Structural Narrative

The culmination of the data from mass spectrometry, IR, and NMR spectroscopy provides a self-consistent and unambiguous structural assignment for this compound. The molecular formula is established by HRMS. IR spectroscopy confirms the presence of the key functional groups and suggests the predominance of the thione tautomer. ¹H and ¹³C NMR provide the precise chemical environments of each atom, and 2D NMR experiments definitively map the connectivity of the molecular framework. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, a prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.

References

-

Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 4474-4480. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5), 288-298. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Pre-print. [Link]

-

Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 41. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117-129. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(23), 15637-15651. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1433-1439. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7622. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(12), 21674-21688. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Egyptian Journal of Chemistry, 67(12), 33-56. [Link]

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Spectroscopic and Structural Elucidation of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide offers a detailed exploration of the spectroscopic properties of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust analytical framework based on established principles and data from closely related 1,2,4-triazole-3-thiol analogs.[1][2] This guide is designed to be a vital resource for scientists engaged in the synthesis, characterization, and application of this important class of compounds.

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of pharmacologically active agents, demonstrating antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3][4] The incorporation of a thiol group at the 3-position, along with specific alkyl substituents at the 4- and 5-positions, can significantly influence the molecule's biological activity and physicochemical characteristics.[2] Consequently, precise spectroscopic characterization is essential for confirming the molecular structure and ensuring the purity of synthesized this compound.

Molecular Structure and Tautomerism

A critical aspect of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. This phenomenon significantly influences their spectroscopic signatures and chemical reactivity. The thione form is generally considered the major tautomer in the solid state and in various solutions.[5]

Caption: Tautomeric equilibrium of 4,5-disubstituted-1,2,4-triazole-3-thiol.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the key functional groups present in this compound. The spectrum provides clear evidence for the thione-thiol tautomerism and the presence of the alkyl substituents.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity | Reference Analogs |

| ~3350-3280 | N-H stretching | Medium-Strong | [6][7] |

| ~2960-2850 | C-H stretching (cyclopentyl & methyl) | Medium-Strong | [3][8] |

| ~2570-2540 | S-H stretching (thiol form) | Weak | [6][7][9] |

| ~1625-1605 | C=N stretching (triazole ring) | Medium | [6][7] |

| ~1540-1530 | N-C=S (amide I band) | Medium | [6][7] |

| ~1260 | N-C=S (amide II band) | Medium | [6][7] |

| ~1050 | N-C=S (amide III band) | Medium | [6][7] |

| ~950 | N-C=S (amide IV band) | Medium | [6][7] |

| ~670 | C-S stretching | Weak-Medium | [4] |

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum involves the KBr pellet method.

Caption: Workflow for FT-IR sample preparation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the proton and carbon environments within the molecule.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will confirm the presence of the cyclopentyl and methyl groups and can also reveal the thiol proton, which is often broad and may exchange with solvent protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Analogs |

| ~13.0-14.0 | Singlet (br) | 1H | SH (thiol proton) | [4][6][7] |

| ~3.5-4.0 | Multiplet | 1H | CH (cyclopentyl, attached to N) | - |

| ~2.3-2.5 | Singlet | 3H | CH₃ (methyl, attached to C5) | [8] |

| ~1.5-2.2 | Multiplet | 8H | CH₂ (cyclopentyl) | - |

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Reference Analogs |

| ~165-170 | C=S (C3 of triazole) | - |

| ~150-155 | C=N (C5 of triazole) | - |

| ~50-55 | CH (cyclopentyl, attached to N) | - |

| ~30-35 | CH₂ (cyclopentyl) | - |

| ~25 | CH₂ (cyclopentyl) | - |

| ~10-15 | CH₃ (methyl, attached to C5) | - |

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data:

The molecular formula for this compound is C₈H₁₃N₃S, with a molecular weight of 183.28 g/mol .

| m/z Value | Assignment |

| 183 | [M]⁺ (Molecular ion) |

| 116 | [M - C₅H₉]⁺ (Loss of cyclopentyl group) |

| 84 | [M - C₂H₃N₂S]⁺ (Loss of methyl-thiol-triazole fragment) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Experimental Protocol: Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of such compounds.[10][11]

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides an unambiguous confirmation of its molecular structure. This guide, by leveraging data from analogous compounds, offers a robust framework for researchers to confidently characterize this and other related 1,2,4-triazole derivatives. The methodologies and expected spectral data presented herein are crucial for ensuring the quality and purity of these compounds in the context of drug discovery and materials science research.

References

-

Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 18, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2022). Physical Chemistry Chemical Physics. Retrieved January 18, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). Indus Journal of Bioscience Research. Retrieved January 18, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology. Retrieved January 18, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. (2015). The Journal of Physical Chemistry C. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2024). Ginekologia i Poloznictwo. Retrieved January 18, 2026, from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbr.com.pk [ijbr.com.pk]

- 11. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Spectral Analysis of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document moves beyond a simple prediction of chemical shifts to address the central challenge in interpreting the spectra of such compounds: thione-thiol tautomerism. We will explore the diagnostic spectral signatures that differentiate these tautomers, propose the dominant form in solution based on established chemical principles, and provide a validated experimental protocol for acquiring high-quality, interpretable data. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for definitive structural elucidation.

Introduction: The Structural Complexity of a Triazole Derivative

The 1,2,4-triazole scaffold is a privileged heterocycle in modern chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its utility stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The title compound, this compound, incorporates this core with substituents that modulate its lipophilicity and steric profile.

While seemingly straightforward, the structural analysis of 3-thiol substituted 1,2,4-triazoles is complicated by the potential for tautomerism. The molecule can exist in equilibrium between a thiol form (containing an S-H bond) and a thione form (containing a C=S bond and an N-H bond). ¹H NMR spectroscopy is an exceptionally powerful and definitive tool for resolving this ambiguity, as the chemical environment of the mobile proton (on sulfur vs. nitrogen) results in dramatically different and easily identifiable signals. This guide will dissect the expected ¹H NMR spectrum, focusing on how to leverage these key differences for confident structural assignment.

The Decisive Role of Tautomerism in Spectral Interpretation

The most critical aspect governing the ¹H NMR spectrum of the title compound is the thione-thiol equilibrium. While the IUPAC name specifies the "thiol" form, extensive research has shown that for most 1,2,4-triazole-3-thiol systems, the thione tautomer is the dominant, more stable form in both the solid state and in neutral solutions.[1][3][4] This stability is attributed to the greater strength of the C=S and N-H bonds relative to the C=N and S-H bonds.

Therefore, any rigorous spectral analysis must consider both potential structures:

-

Thiol Tautomer: this compound

-

Thione Tautomer: 4-cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

The following diagram illustrates this crucial equilibrium.

Caption: Thione-thiol tautomerism of the title compound.

The ¹H NMR spectrum provides a direct window into this equilibrium. The presence of a very deshielded signal (>13 ppm) is a hallmark of the N-H proton in the thione form, while a more shielded, broad signal (typically 1-5 ppm) would indicate the S-H proton of the thiol form.[4][5]

Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)

For the purpose of this guide, we will base our primary analysis on the predicted dominant thione tautomer . Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as its hydrogen-bond accepting nature helps to slow down the exchange rate of labile N-H and S-H protons, resulting in sharper signals compared to solvents like chloroform-d.

Proton Assignments for the Thione Tautomer:

-

N-H Proton (Ha): This is the most diagnostic signal. The proton on the triazole nitrogen is highly deshielded due to the electronic environment and participation in intermolecular hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 13.0 - 14.0 ppm .[4][5][6] This signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.

-

Cyclopentyl Methine Proton (Hb): The single proton on the cyclopentyl ring directly attached to the N4 of the triazole ring is deshielded by the electronegative nitrogen atom. It will appear as a multiplet, likely a quintet, further downfield than the other aliphatic protons. Expected chemical shift is in the range of δ 4.5 - 5.0 ppm .

-

C5-Methyl Protons (Hc): The three protons of the methyl group are attached to an sp²-hybridized carbon of the triazole ring. Having no adjacent protons, this signal will be a sharp singlet. Its expected chemical shift is approximately δ 2.3 - 2.5 ppm .[5]

-

Cyclopentyl Methylene Protons (Hd, He): The remaining eight protons on the four methylene groups of the cyclopentyl ring will be in a complex, overlapping region. Due to their aliphatic nature, they will be the most shielded protons in the molecule. They will appear as a series of complex multiplets in the range of δ 1.6 - 2.2 ppm .

Signals for the Minor Thiol Tautomer:

If the thiol tautomer were present in a detectable amount, a different set of signals would emerge:

-

S-H Proton: A broad singlet, significantly more shielded than the N-H proton, would appear in the region of δ 1.1 - 1.4 ppm .[4] This signal can sometimes be difficult to distinguish from aliphatic signals or impurities, but like the N-H proton, it would be exchangeable with D₂O.

-

The chemical shifts for the cyclopentyl and methyl protons would be subtly different but likely remain in the same general regions.

Summary of Predicted ¹H NMR Data (Thione Form)

| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Key Characteristics |

| Triazole N-H | Hₐ | 13.0 - 14.0 | Broad Singlet (br s) | 1H | Very downfield, D₂O exchangeable |

| Cyclopentyl CH | Hₑ | 4.5 - 5.0 | Multiplet (m) | 1H | Deshielded by adjacent N atom |

| C5-Methyl CH₃ | Hₑ | 2.3 - 2.5 | Singlet (s) | 3H | Sharp signal, no coupling |

| Cyclopentyl CH₂ | Hₑ, Hₑ | 1.6 - 2.2 | Multiplet (m) | 8H | Complex, overlapping signals |

Validated Experimental Protocol for Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow ensures spectral integrity.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid this compound sample.[7][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[7][9] Using a solvent that readily dissolves the compound is crucial for a homogeneous solution.

-

Filtration: To ensure a solution free of particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]

-

Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration.[11]

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field on the sample to maximize homogeneity, which is critical for achieving sharp spectral lines.

-

¹H Spectrum Acquisition:

-

Pulse Program: A standard single-pulse sequence is sufficient.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

D₂O Exchange Experiment:

-

After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Gently shake the tube to mix and re-acquire the ¹H spectrum using the same parameters. Observe the disappearance of the N-H proton signal.

-

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its definitive structural confirmation. The key to a correct interpretation lies in understanding the thione-thiol tautomerism that characterizes this class of molecules. The presence of a highly deshielded, D₂O-exchangeable proton signal above δ 13.0 ppm serves as conclusive evidence for the dominance of the thione tautomer in solution. This, combined with the characteristic signals for the cyclopentyl and methyl substituents, allows for an unambiguous assignment of the molecular structure. By following the validated experimental protocol outlined in this guide, researchers can confidently acquire and interpret the high-quality spectral data necessary for advancing their scientific objectives.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia State University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]

-

PubMed. (2000). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Retrieved from [Link]

-

Defense Technical Information Center. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

-

Molecules. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]

-

ResearchGate. (2020). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]

-

ResearchGate. (2020). Tautomeric forms of 1,2,4‐triazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. organomation.com [organomation.com]

An In-Depth Technical Guide to the Crystal Structure of 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol and its analogs, targeting researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, spectroscopic characterization, and, most critically, the detailed analysis of the crystal structure. Due to the limited availability of specific crystallographic data for the cyclopentyl derivative, this guide will utilize the closely related 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione as a representative model for an in-depth structural analysis. This allows for a robust discussion of the key molecular and supramolecular features that govern the properties of this important class of compounds.

The Significance of 1,2,4-Triazole-3-thiol Derivatives in Drug Discovery

The 1,2,4-triazole nucleus is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents.[1][2] The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds with diverse biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The lipophilic cyclopentyl group at the N4 position and a methyl group at the C5 position are expected to modulate the compound's pharmacokinetic and pharmacodynamic profiles, making the title compound a person of significant interest for further investigation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a thiosemicarbazide intermediate in an alkaline medium. The following protocol outlines a reliable synthetic route for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Acetylhydrazide

-

In a round-bottom flask, dissolve ethyl acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain acetylhydrazide.

Step 2: Synthesis of 1-Acetyl-4-cyclopentylthiosemicarbazide

-

Dissolve the synthesized acetylhydrazide (1 equivalent) in ethanol.

-

Add cyclopentyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to yield 1-acetyl-4-cyclopentylthiosemicarbazide.

Step 3: Cyclization to this compound

-

Suspend the 1-acetyl-4-cyclopentylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (8%).

-

Reflux the mixture for 6-8 hours, during which the solid will dissolve.

-

Cool the reaction mixture to room temperature and filter to remove any impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

-

The desired product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration. The C=N stretching vibration of the triazole ring typically appears in the region of 1600-1650 cm⁻¹. The presence of the thione group (C=S) is indicated by a band around 1250-1350 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide key structural information. The protons of the cyclopentyl group will appear as multiplets in the aliphatic region (typically 1.5-2.5 ppm). The methyl protons will be observed as a singlet around 2.3 ppm.[3] A broad singlet in the downfield region (around 13-14 ppm) can be attributed to the N-H proton of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopentyl and methyl carbons. The C=S carbon will appear in the downfield region, typically around 160-180 ppm.

-

Crystal Structure Analysis: A Case Study of 4-Ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione

As a direct crystal structure for this compound is not publicly available, we will analyze the crystal structure of a close analog, 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione , to infer the key structural features. The crystallographic data for this compound provides valuable insights into the molecular geometry, intermolecular interactions, and crystal packing, which are expected to be similar in the target molecule.

Crystallographic Data

| Parameter | 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione[3] |

| Chemical Formula | C₈H₁₂N₆S₂ |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 21.802(4) |

| b (Å) | 8.821(2) |

| c (Å) | 12.676(4) |

| V (ų) | 2437.8 |

| Z | 8 |

Molecular Geometry

The 1,2,4-triazole ring in the analogue is essentially planar. The bond lengths within the triazole ring are consistent with delocalized π-electron systems, showing intermediate character between single and double bonds. The C=S bond length is typical for a thione group. The ethyl group at the N4 position and the methyl group at the C5 position extend from the plane of the triazole ring. It is anticipated that the cyclopentyl group in the target molecule would also be oriented out of the triazole plane.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione is primarily governed by hydrogen bonding and van der Waals interactions. In the reported structure, molecules are linked by N-H···S hydrogen bonds, forming centrosymmetric dimers.[3] These dimers are further connected into a three-dimensional network. It is highly probable that the cyclopentyl derivative would also exhibit similar N-H···S hydrogen bonding motifs, which are characteristic of 1,2,4-triazole-3-thiol derivatives. The bulkier cyclopentyl group, in place of the ethyl group, would likely influence the overall crystal packing, potentially leading to a different unit cell and packing arrangement, but the fundamental hydrogen bonding interactions are expected to be preserved.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the synthesized compound in a suitable solvent (e.g., ethanol, acetone) is a common method for growing crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure-Activity Relationship (SAR) Insights

The structural information gleaned from crystallographic studies is invaluable for understanding the structure-activity relationships of 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The orientation of the N4-substituent (cyclopentyl in this case) relative to the triazole core can significantly impact how the molecule interacts with biological targets. The hydrogen bonding capabilities of the N-H and C=S groups are crucial for receptor binding. By understanding the precise three-dimensional structure, medicinal chemists can design more potent and selective analogs for various therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and crystal structure of this compound derivatives. While a specific crystal structure for the title compound was not available, the analysis of a closely related analog, 4-ethyl-5-methyl-4H-1,2,4-triazole-3(2H)-thione, has offered significant insights into the expected molecular and supramolecular features. The provided protocols and discussions serve as a valuable resource for researchers working on the design and development of novel 1,2,4-triazole-based therapeutic agents. Further studies to obtain the crystal structure of the cyclopentyl derivative are warranted to provide a more precise understanding of its solid-state conformation.

References

-

Gzella, A., Wujec, M., & Paneth, P. (2006). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. Zeitschrift für Kristallographie - New Crystal Structures, 221(3), 263-264. [Link]

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]

Sources

- 1. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Thiol-thione tautomerism in 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Authored by: Gemini, Senior Application Scientist

Abstract